
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is a synthetic glycosylated oligosaccharide. It is a polysaccharide composed of various monosaccharides, specifically mannosylated derivatives. This compound is used extensively in the study of glycosylation and carbohydrate metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside can be synthesized through glycosylation reactions. The process typically involves the use of glycosyl donors and acceptors under specific conditions. For instance, the reaction may involve the use of a glycosyl donor such as methyl 4-O-(a-D-mannopyranosyl) chloride and a glycosyl acceptor like a-D-mannopyranoside. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the formation of alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sugars and carbohydrates.
Biology: The compound is used to study glycosylation processes and carbohydrate metabolism.
Medicine: It is utilized in the synthesis of glycoproteins for immunology research.
Industry: The compound is used in the production of pharmaceuticals and other glycosylated products.
Mécanisme D'action
The mechanism of action of Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside involves its interaction with specific enzymes and receptors involved in glycosylation processes. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the formation of glycoproteins and other glycosylated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Methyl 4-O-(a-D-glucopyranosyl)-a-D-mannopyranoside
- Methyl 4-O-(a-D-galactopyranosyl)-a-D-mannopyranoside
Uniqueness
Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is unique due to its specific glycosylation pattern, which makes it a valuable tool in the study of carbohydrate metabolism and glycosylation processes. Its structure allows for specific interactions with glycosyltransferases, making it an essential compound in the synthesis of glycoproteins and other glycosylated molecules.
Propriétés
Formule moléculaire |
C13H24O11 |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11-,12+,13-/m1/s1 |
Clé InChI |
FHNIYFZSHCGBPP-HWPWYXKTSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


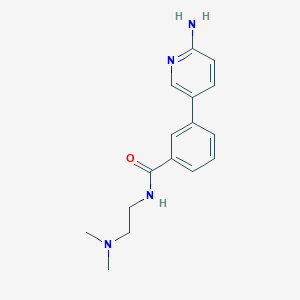
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

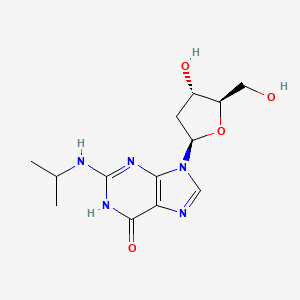
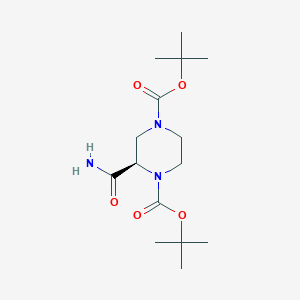
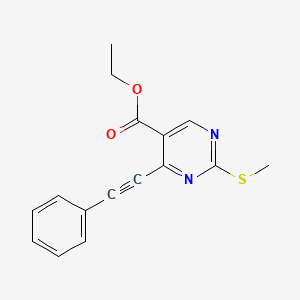
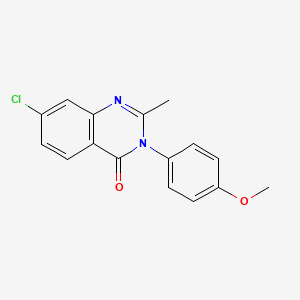

![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

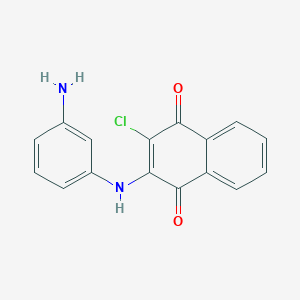
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)

